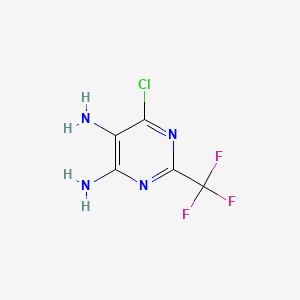
6-Chloro-2-(trifluorométhyl)pyrimidine-4,5-diamine
Vue d'ensemble
Description
6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine is a heterocyclic aromatic compound containing a pyrimidine ring substituted with a chlorine atom at the 6th position and a trifluoromethyl group at the 2nd position
Applications De Recherche Scientifique
6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals such as herbicides and insecticides.
Mécanisme D'action
Target of Action
Pyrimidines are known to be common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Mode of Action
It’s known that pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the c-4 position of the halopyrimidines is generally found to be strongly preferred over c-2 .
Analyse Biochimique
Biochemical Properties
6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic aromatic substitution reactions, which are crucial in the synthesis of pyrimidine-based libraries . The compound’s interaction with enzymes and proteins often involves the formation of covalent bonds, leading to the inhibition or activation of specific biochemical pathways. For instance, it can act as an inhibitor for certain enzymes involved in nucleotide synthesis, thereby affecting cellular metabolism and proliferation.
Cellular Effects
The effects of 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to alterations in cell function and behavior. For example, it may inhibit the activity of kinases involved in cell cycle regulation, resulting in cell cycle arrest and apoptosis . Additionally, 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form covalent bonds with target enzymes results in the modulation of their activity, which can have downstream effects on cellular processes . Additionally, 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its efficacy in biochemical assays. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions . At higher doses, the compound can induce toxic effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the animal.
Metabolic Pathways
6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect the activity of enzymes involved in nucleotide synthesis, leading to changes in metabolite levels and metabolic flux . Additionally, it can modulate the activity of enzymes involved in detoxification pathways, influencing the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound in specific regions.
Subcellular Localization
The subcellular localization of 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine is a critical factor that determines its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be sequestered in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,6-dichloro-2-methylthiopyrimidine.
Substitution Reaction: The chlorine atoms at the 4th and 6th positions are substituted with amino groups using ammonia or other amine sources under controlled conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 2nd position through nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles under reflux conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of pyrimidine amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethyl)pyrazine
- 4,6-Dichloro-2-methylthiopyrimidine
Uniqueness
6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and potential for diverse applications compared to similar compounds.
Propriétés
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N4/c6-2-1(10)3(11)13-4(12-2)5(7,8)9/h10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMHKSNURAZUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(F)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288494 | |
| Record name | 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-57-9 | |
| Record name | NSC56144 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


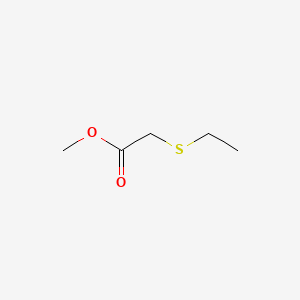
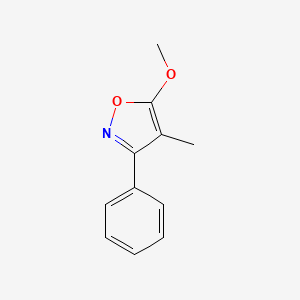
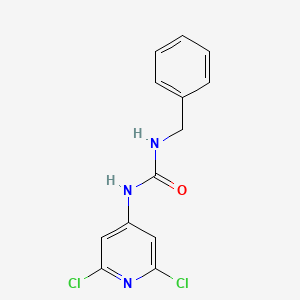
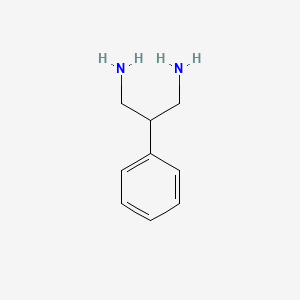
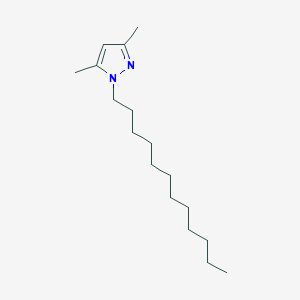
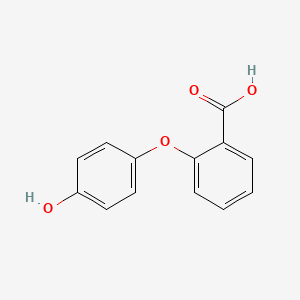
![5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1615514.png)

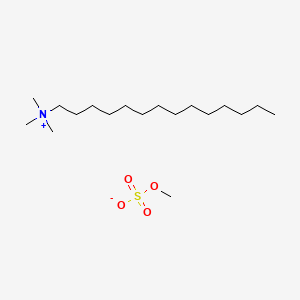
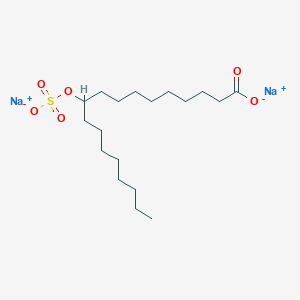
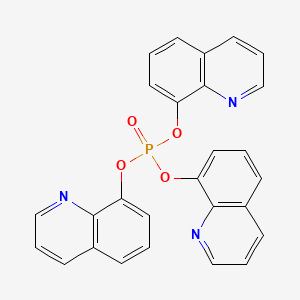
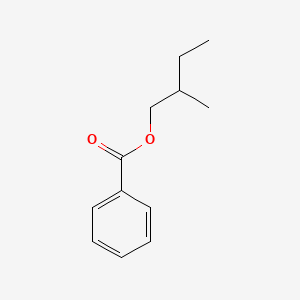
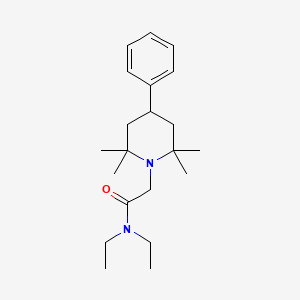
![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl palmitate](/img/structure/B1615525.png)
